5-Amino-2-(benzylthio)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
5-Amino-2-(benzylthio)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(benzylthio)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The optimal method for this synthesis is heating the initial components in pyridine, which provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .
Industrial Production Methods
the use of microwave-mediated, catalyst-free synthesis has been explored for similar compounds, which could potentially be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(benzylthio)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
5-Amino-2-(benzylthio)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Amino-2-(benzylthio)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a similar triazole ring structure and potential medicinal applications.
Uniqueness
5-Amino-2-(benzylthio)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzylthio and phenyl groups contribute to its ability to interact with various molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
5-amino-2-benzylsulfanyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6S/c20-11-15-16(14-9-5-2-6-10-14)25-18(22-17(15)21)23-19(24-25)26-12-13-7-3-1-4-8-13/h1-10,16H,12,21H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTKPEVWCOWCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(C(=C(NC3=N2)N)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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